molecular formula C18H13Cl4N3O B021902 Oxiconazole nitrate CAS No. 64211-46-7

Oxiconazole nitrate

Katalognummer: B021902
CAS-Nummer: 64211-46-7
Molekulargewicht: 429.1 g/mol
InChI-Schlüssel: QRJJEGAJXVEBNE-MOHJPFBDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Oxiconazole nitrate can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzyl chloride with imidazole to form 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone. This intermediate is then reacted with 2,4-dichlorobenzylamine to form the oxime derivative, which is subsequently treated with nitric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically includes the use of non-ionic surfactants and edge activators to enhance the solubility and bioavailability of the compound . Techniques such as ethanol injection and emulsion solvent diffusion are employed to produce this compound in various formulations, including gels and nanosponges .

Analyse Chemischer Reaktionen

Types of Reactions

Oxiconazole nitrate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: The compound can undergo reduction reactions under specific conditions.

    Substitution: Substitution reactions involving the imidazole ring and the dichlorophenyl groups are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Antifungal Treatment

Indications
Oxiconazole nitrate is primarily indicated for the topical treatment of various dermatophyte infections, including:

  • Tinea Pedis (Athlete's foot)
  • Tinea Cruris (Jock itch)
  • Tinea Corporis (Ringworm)
  • Pityriasis Versicolor

Clinical studies have demonstrated the efficacy of this compound in treating these conditions, with mycologic and clinical cure rates exceeding 80% in many cases .

Efficacy Against Pathogens
Oxiconazole exhibits potent antifungal activity against a range of pathogens, including:

  • Trichophyton rubrum
  • Trichophyton mentagrophytes
  • Epidermophyton floccosum
  • Malassezia furfur

In vitro studies have shown that oxiconazole is effective against most strains of these organisms, with minimum inhibitory concentrations (MICs) indicating strong antifungal properties .

Formulation Innovations

Thermosensitive Gel Formulations
Recent research has focused on developing thermosensitive gel formulations containing this compound. These formulations have shown promising results in treating superficial fungal infections due to their enhanced local bioavailability and stability compared to conventional creams. The gels demonstrate effective antifungal activity and could potentially improve patient compliance due to easier application and reduced irritation .

Combination Therapy Potential

Repurposing Oxiconazole
Emerging studies suggest that oxiconazole may be repurposed for use in combination therapies with antibiotics such as gentamicin. This approach aims to enhance the effectiveness of treatments against resistant bacterial strains, particularly in cases where traditional antibiotics fail. Preliminary findings indicate that oxiconazole can potentiate the effects of gentamicin against certain Gram-negative bacteria when used alongside permeabilizing agents .

Pharmacokinetics and Safety Profile

Absorption and Bioavailability
this compound is rapidly absorbed into the stratum corneum after topical application, achieving maximum concentrations within approximately 100 minutes. Therapeutic levels are maintained for over 16 hours, ensuring prolonged antifungal action without significant systemic absorption, which minimizes potential side effects .

Tolerability
Clinical trials have shown that oxiconazole cream is well tolerated among patients, with fewer irritative reactions compared to other antifungal agents like econazole. This characteristic makes it particularly suitable for patients with sensitive skin or those prone to irritation from topical treatments .

Comparative Efficacy

A comparative analysis of this compound with other antifungals reveals that it is as effective as or superior to several commonly used agents, including:

Antifungal AgentEfficacy Comparison
MiconazoleComparable
ClotrimazoleComparable
TolnaftateComparable
EconazoleEquivalent
BifonazoleEquivalent

In clinical settings, oxiconazole has demonstrated similar or improved outcomes in treating dermatophytoses compared to these alternatives, making it a valuable option in antifungal therapy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Clotrimazole: Another imidazole derivative used as an antifungal agent.

    Miconazole: Similar to oxiconazole nitrate, miconazole is used to treat fungal infections.

    Ketoconazole: A broad-spectrum antifungal agent with a similar mechanism of action.

Uniqueness

This compound is unique in its ability to synergize with other antibiotics, such as gentamicin, to combat multidrug-resistant bacterial infections . This property makes it a valuable compound in both antifungal and antibacterial treatments.

Biologische Aktivität

Oxiconazole nitrate (OXZ) is a synthetic antifungal agent belonging to the azole class, primarily utilized in the treatment of superficial fungal infections. Its biological activity has been extensively studied, revealing significant efficacy against various fungal pathogens and some bacterial strains. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Oxiconazole exerts its antifungal effects by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The compound's spectrum of activity includes dermatophytes and yeasts, making it effective against conditions like tinea pedis, tinea cruris, and tinea corporis.

Antifungal Activity

In Vitro Efficacy
this compound has demonstrated potent antifungal activity in vitro against a variety of fungi. A study comparing OXZ with other antifungals showed that it was effective against numerous dermatophytes, including Trichophyton rubrum and Candida species. The minimum inhibitory concentration (MIC) values for OXZ against several fungal strains are summarized in Table 1.

Fungal PathogenMIC (mg/L)
Trichophyton rubrum0.5
Candida albicans1
Epidermophyton floccosum0.25
Malassezia furfur0.125

Antibacterial Activity

Recent studies have also highlighted the antibacterial properties of this compound. It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus spp., while being inactive against Gram-negative bacteria unless combined with permeabilizing agents. The results from a checkerboard assay are presented in Table 2.

CompoundMIC (mg/L) for:
S. aureus
Oxiconazole2
Vancomycin0.5

Case Studies

  • Clinical Efficacy in Tinea Infections
    A clinical trial involving patients with tinea pedis treated with OXZ cream demonstrated a mycological cure rate of 76% after four weeks of once-daily application. This efficacy was comparable to other topical antifungals like miconazole and clotrimazole .
  • Formulation Development
    A study focused on developing a thermosensitive gel formulation containing this compound showed enhanced antifungal activity against Candida species compared to conventional formulations . The gel maintained its efficacy over time and provided prolonged release characteristics.

Pharmacokinetics

After topical application, oxiconazole is rapidly absorbed into the stratum corneum, achieving maximum concentrations within approximately 100 minutes. Therapeutic levels are maintained for over 16 hours post-application, ensuring sustained antifungal activity .

Resistance Profile

Research indicates that oxiconazole has a low propensity for inducing resistance in Staphylococcus aureus, making it a promising candidate for treating infections caused by resistant strains . Its ability to synergize with other antibiotics like gentamicin further enhances its therapeutic potential.

Eigenschaften

CAS-Nummer

64211-46-7

Molekularformel

C18H13Cl4N3O

Molekulargewicht

429.1 g/mol

IUPAC-Name

(E)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine

InChI

InChI=1S/C18H13Cl4N3O/c19-13-2-1-12(16(21)7-13)10-26-24-18(9-25-6-5-23-11-25)15-4-3-14(20)8-17(15)22/h1-8,11H,9-10H2/b24-18-

InChI-Schlüssel

QRJJEGAJXVEBNE-MOHJPFBDSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)CON=C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl

Isomerische SMILES

C1=CC(=C(C=C1Cl)Cl)CO/N=C(/CN2C=CN=C2)\C3=C(C=C(C=C3)Cl)Cl

Kanonische SMILES

C1=CC(=C(C=C1Cl)Cl)CON=C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl

Aussehen

Solid powder

Key on ui other cas no.

64211-46-7

Physikalische Beschreibung

Solid

Piktogramme

Irritant

Verwandte CAS-Nummern

64211-45-6 (parent)

Löslichkeit

1.91e-03 g/L

Synonyme

(Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-O-(2,4-dichlorobenzyl) ethanone oxime nitrate
2',4'-dichloro-2-imidazol-1-ylacetophenone (Z)-(O-(2,4-dichlorobenzyl)oxime), mononitrate
Fonx
Gyno-Myfungar
Myfungar
Oceral
oxiconazole
oxiconazole mononitrate, (Z)-isomer
oxiconazole nitrate
Oxistat
Oxizole
oxyconazole
RO-13-8996
Salongo
Sgd 301-76

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxiconazole nitrate
Reactant of Route 2
Reactant of Route 2
Oxiconazole nitrate
Reactant of Route 3
Reactant of Route 3
Oxiconazole nitrate
Customer
Q & A

Q1: What is the primary mechanism of action of oxiconazole nitrate?

A1: this compound, like other azole antifungals, inhibits the cytochrome P450-dependent demethylation of lanosterol in fungal cells []. This disruption prevents the synthesis of ergosterol, a crucial component of the fungal cell membrane [].

Q2: What are the downstream effects of this compound's inhibition of ergosterol synthesis?

A2: By inhibiting ergosterol synthesis, this compound alters fungal cell membrane permeability, leading to the loss of essential intracellular components and ultimately inhibiting fungal cell growth [].

Q3: What is the molecular formula of this compound?

A3: While not explicitly stated in the provided abstracts, the molecular formula of this compound can be found in other scientific literature as C18H13Cl3N4O3 • HNO3.

Q4: Has this compound been formulated in novel drug delivery systems to improve its efficacy?

A4: Yes, research shows this compound has been successfully incorporated into several novel drug delivery systems:

  • Solid Lipid Nanoparticles (SLNs): SLNs loaded with this compound demonstrated enhanced drug effectiveness and reduced side effects compared to a marketed product in a clinical study on patients with Tinea infections [].
  • Mucoadhesive Nanoemulsion-Based Gel: This formulation exhibited higher drug release and antifungal activity compared to a commercially available cream in in vitro testing [, ].
  • Microsponge Gel: This system provided controlled release of this compound over a longer period compared to conventional formulations [].
  • Niosomal Gel: this compound-loaded niosomes incorporated into a gel demonstrated prolonged action and improved antifungal activity compared to a non-niosomal formulation [].
  • Emulgel: This formulation, designed to enhance topical delivery, showed better antifungal activity and no skin irritation compared to a marketed cream [].
  • Ethosomal Gel: Pre-formulation studies indicated this compound is a suitable candidate for ethosomal gel formulation [].
  • Nanostructured Lipid-Carrier (NLC) Gel: This formulation improved this compound solubility and prolonged its release, enhancing skin deposition for treating fungal infections [].
  • Nanosponges: this compound-loaded nanosponges were successfully prepared and evaluated, demonstrating potential for targeted drug delivery [].

Q5: Are there any known compatibility issues with this compound in formulations?

A5: One study showed that this compound's antifungal activity was not significantly affected by pH changes or serum presence but was reduced in the presence of Fe3+ at concentrations of 10-5 mmol/ml or higher []. This finding highlights the need to consider potential interactions with excipients containing ferric ions during formulation development.

Q6: Is there evidence of cross-reactivity between this compound and other imidazole antifungals?

A6: A study on guinea pigs investigated the potential for cross-reaction between this compound and other imidazole antifungals []. While miconazole nitrate did not induce contact sensitivity, croconazole hydrochloride did. Of the animals sensitized to croconazole hydrochloride, two out of five showed positive reactions to this compound, suggesting a potential cross-reaction [].

Q7: What formulation strategies have been explored to improve this compound's stability, solubility, or bioavailability?

A7: Several studies explored novel formulations to enhance this compound delivery:

  • Nanoparticles: Nanosponges [] and solid lipid nanoparticles [] were investigated to improve solubility, bioavailability, and drug targeting.
  • Vesicular Systems: Ethosomes [] and niosomes [] were explored for their potential to enhance drug penetration and prolong drug release.
  • Gels: Mucoadhesive gels [, ], microsponge gels [], emulgels [], and NLC gels [] were developed to provide controlled drug release, improve residence time at the application site, and enhance drug permeation.
  • Transdermal Patches: Patches were formulated using various polymers to achieve controlled and sustained release of this compound through the skin [].

Q8: What is known about the pharmacokinetic profile of this compound after topical application?

A8: Following topical application, this compound is rapidly absorbed into the stratum corneum, reaching maximum concentrations within 100 minutes []. Fungicidal concentrations are maintained in the epidermis and deeper skin layers for at least five hours [].

Q9: How effective is this compound compared to other antifungal agents?

A9: Clinical trials and a mixed-treatment comparison meta-analysis revealed that:

  • Comparative Efficacy: In clinical trials for various dermatophytoses, this compound demonstrated comparable or superior efficacy to other antifungal creams like miconazole, clotrimazole, tolnaftate, econazole, and bifonazole [, ].
  • Sustained Cure: While no significant difference was observed in mycologic cure rates at the end of treatment, butenafine hydrochloride and terbinafine hydrochloride showed significantly higher efficacy than this compound in maintaining cured status [].

Q10: Are there any specific fungal species that this compound is particularly effective against?

A10: this compound exhibits broad-spectrum antifungal activity, effectively targeting various dermatophytes, including Trichophyton rubrum, Trichophyton mentagrophytes, Trichophyton tonsurans, and Epidermophyton floccosum [].

Q11: What is the safety profile of this compound?

A12: In comparative clinical trials, this compound exhibited similar tolerability to other antifungal creams []. Irritation studies indicated better tolerability compared to econazole []. Systemic effects are considered negligible due to minimal absorption through the skin [].

Q12: What are the advantages of using nanocarriers for this compound delivery?

A12: Nanocarriers, such as nanosponges and solid lipid nanoparticles, offer several advantages for drug delivery:

    Q13: What are some alternatives to this compound for treating fungal infections?

    A13: Several alternative antifungal agents are available, including:

    • Topical Antifungals: Clotrimazole, econazole nitrate, ketoconazole, miconazole nitrate, naftifine hydrochloride, terbinafine hydrochloride, ciclopirox olamine, and tolnaftate [, ].
    • Oral Antifungal: Griseofulvin []

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.